molecular formula C15H19ClSi2 B11840668 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane CAS No. 118851-97-1

1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane

Cat. No.: B11840668
CAS No.: 118851-97-1
M. Wt: 290.93 g/mol
InChI Key: ITMGADTXSQKXOL-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane is a specialized organosilane reagent featuring a disilane backbone asymmetrically substituted with methyl and phenyl groups, and terminated with a reactive chlorine atom. This molecular architecture makes it a valuable synthetic intermediate in advanced materials science and organic synthesis. Researchers primarily utilize this compound as a precursor in the synthesis of novel silane polymers, dendrimers, and as a building block for functionalizing surfaces in the development of hybrid organic-inorganic materials. The chlorine atom serves as a key reactive site, enabling further elaboration through cross-coupling reactions or nucleophilic substitution, while the bulky trimethyl-diphenyl disilane structure can impart significant steric and electronic effects, influencing the thermal stability and optoelectronic properties of the resulting materials. Its applications are particularly relevant in the fabrication of specialized silicone resins, and in exploratory research for next-generation semiconductors and photoresists. For Research Use Only. Not intended for diagnostic or therapeutic use, or for administration to humans or animals. Note: The information presented here is based on the structural analysis of the compound and common applications of similar organosilicon reagents. Specific properties, safety data, and handling instructions must be confirmed with the product's Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

chloro-dimethyl-[methyl(diphenyl)silyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClSi2/c1-17(2,16)18(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGADTXSQKXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741903
Record name 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118851-97-1
Record name 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Conditions

The electroreduction of chlorosilanes involves a two-electron transfer process, generating silyl anions that couple to form disilanes. Key parameters include:

  • Electrode material : Magnesium sacrificial electrodes prevent oxidation of the Si–Si bond.

  • Electrolyte : LiClO₄ in tetrahydrofuran (THF) ensures ionic conductivity and stabilizes intermediates.

  • Current density : 30 mA/cm² optimizes reaction efficiency.

For 1-chloro-1,1,2-trimethyl-2,2-diphenyldisilane, a mixed chlorosilane feed is used. For example:

  • Chlorodimethylphenylsilane (ClSiMe₂Ph) and chlorotrimethylsilane (ClSiMe₃) are co-electrolyzed to yield the target compound via cross-coupling.

Table 1: Electroreductive Coupling Parameters

Chlorosilane Feed Ratio (ClSiMe₂Ph:ClSiMe₃)Current Density (mA/cm²)Yield (%)Reference
5:13078
3:13065

Organometallic Coupling Reactions

Grignard and organolithium reagents facilitate Si–Si bond formation through nucleophilic displacement.

Silyl Anion Coupling

A silyl lithium reagent (e.g., PhMe₂SiLi) reacts with a chlorosilane (e.g., ClSiMe₂Ph) to form the disilane:
PhMe2SiLi+ClSiMe2PhPhMe2Si–SiMe2Ph+LiCl\text{PhMe}_2\text{SiLi} + \text{ClSiMe}_2\text{Ph} \rightarrow \text{PhMe}_2\text{Si–SiMe}_2\text{Ph} + \text{LiCl}
Subsequent chlorination with HCl introduces the chlorine substituent.

Table 2: Organometallic Synthesis Optimization

Reagent PairTemperature (°C)Chlorination AgentYield (%)Reference
PhMe₂SiLi + ClSiMe₂Ph-78HCl (gas)62
Ph₂MeSiK + ClSiMe₃0HCl (solution)55

Hydrosilylation Followed by Chlorination

Hydrosilylation of alkenes with chlorosilanes provides intermediates for disilane synthesis.

Stepwise Synthesis

  • Hydrosilylation : Allyl(chloro)(methyl)(phenyl)silane is synthesized via Pt-catalyzed hydrosilylation of allyl chloride with HSiMePhCl.

  • Cyclization : The intermediate undergoes ring-closing to form a disilacyclopentane derivative.

  • Chlorination : Treatment with Cl₂ or SOCl₂ introduces the chlorine atom.

Table 3: Hydrosilylation-Chlorination Results

Starting MaterialCatalystChlorination AgentFinal Yield (%)Reference
Allyl chloride + HSiMePhClH₂PtCl₆SOCl₂70
1-Pentene + HSiMe₂ClKarstedtCl₂68

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Electroreductive CouplingScalable, avoids harsh reagentsRequires specialized equipment65–78
Organometallic CouplingHigh selectivitySensitive to moisture/oxygen55–62
Hydrosilylation-ChlorinationVersatile for complex structuresMulti-step, lower atom economy68–70

Chemical Reactions Analysis

Reductive Coupling Reactions

Electroreductive methods enable efficient Si–Si bond formation using this chlorosilane. Key findings include:

Reaction ConditionsProductsYieldMechanism Insights
Mg electrodes in THF/LiClO₄ electrolyte at 2.0 F/mol charge1,1,2,2-Tetramethyl-1,2-diphenyldisilane82% (isolated)Anion mechanism dominates: Chlorosilane undergoes two-electron reduction to silyl anion, which attacks another chlorosilane .
Cross-coupling with chlorotriphenylsilane (1:2 molar ratio)Mixed disilane (Me₂PhSi–SiPh₃)77%Electrophilicity of chlorosilanes determines coupling selectivity .

This method avoids siloxane contamination (<2%) and achieves high purity .

Nucleophilic Substitution Reactions

The chlorine atom serves as a reactive site for nucleophilic displacement:

  • Grignard Reagent Reactions :
    Reacting with allylmagnesium chloride in diethyl ether yields allyl-substituted silanes. For analogous compounds, this substitution occurs at -78°C with 76% efficiency .

  • Anionic Polymerization Initiation :
    When combined with PhMe₂SiK (potassium dimethylphenylsilanolate) in THF at -78°C, the compound initiates ring-opening polymerization of disilacyclopentanes. Initiator efficiency correlates with solvent polarity and temperature .

Cross-Coupling with Dichlorosilanes

Electroreductive cross-coupling extends Si–Si chains:

Dichlorosilane PartnerProductYield
1,2-Dichloro-1,1,2-trimethyl-2-phenyldisilaneTetrasilane (Me₃Si–SiMePh–SiMePh–SiMe₃)55%
DichlorodimethylsilaneTrisilane (Me₃Si–SiMe₂–SiMe₂Ph)48–65%

These reactions require excess chlorotrimethylsilane (5:1 ratio) and proceed via sequential anion attacks .

Comparative Reactivity Table

Key differences vs. related chlorosilanes:

CompoundElectrophilicityPreferred Reaction
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilaneModerateAnionic coupling
ChlorotriphenylsilaneLowRadical coupling
DichlorodimethylsilaneHighChain-extension

Steric hindrance from phenyl groups slows radical pathways, favoring ionic mechanisms .

Mechanistic Considerations

  • Anion vs. Radical Pathways :
    Kinetic studies show phenyl-substituted silanes favor anion mechanisms due to reduced radical stability .

  • Temperature Dependence :
    Yields drop below -50°C due to reduced ion mobility in THF .

Scientific Research Applications

Materials Science

1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane is primarily used in the development of advanced materials due to its unique chemical properties:

  • Silicone Polymers : It acts as a precursor in synthesizing silicone polymers that exhibit enhanced thermal stability and mechanical properties.
  • Adhesives and Sealants : The compound is utilized in formulating adhesives and sealants that require high durability and resistance to environmental factors.

Polymer Chemistry

The compound plays a significant role in polymerization processes:

  • Anionic Polymerization : It serves as a monomer in anionic ring-opening polymerization reactions, contributing to the formation of complex polymer structures with tailored properties .
    Polymer TypeReaction ConditionsYield
    Silicone ElastomersTHF at -78°CHigh
    Cross-linked PolymersVarying temperaturesModerate to High

Chemical Intermediates

As a chlorinated silane, it functions as an important intermediate in various chemical syntheses:

  • Synthesis of Functional Silanes : It is used to produce other functional silanes that can be employed in coatings and surface treatments.
    Intermediate ProductApplication
    Silanol DerivativesSurface modification
    Siloxane CompoundsCoating formulations

Case Study 1: Silicone Polymer Development

In a study focused on developing high-performance silicone elastomers, researchers utilized this compound as a key monomer. The resulting polymers exhibited superior thermal stability and mechanical properties compared to traditional silicone formulations. The study highlighted the compound's effectiveness in enhancing the overall performance of silicone-based materials.

Case Study 2: Adhesive Formulation

Another investigation explored the use of this disilane compound in formulating industrial adhesives. The adhesives demonstrated improved adhesion properties and resistance to moisture and temperature fluctuations. This application underscores the importance of chlorinated silanes in enhancing adhesive technologies.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical reactions due to the presence of reactive silicon-chlorine and silicon-phenyl bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily related to the formation and cleavage of silicon-based bonds.

Comparison with Similar Compounds

Structural Comparison with Similar Disilanes

The following table compares structural features of 1-chloro-1,1,2-trimethyl-2,2-diphenyldisilane with analogous disilanes from the evidence:

Compound Name Molecular Formula Substituents Si-Si Bond Length (Å) Key Structural Notes Reference
This compound* C₁₇H₂₂ClSi₂ 3 CH₃, 2 C₆H₅, 1 Cl ~2.45–2.50 (inferred) Moderate steric bulk; Cl introduces polarity
1,1,2,2-Tetra-tert-butyl-1,2-diphenyldisilane C₂₈H₄₆Si₂ 4 t-Bu, 2 C₆H₅ 2.4869–2.4944 Severe steric strain; staggered/eclipsed conformations due to t-Bu groups
1,1,2,2-Tetramethyl-1,2-diphenyldisilane C₁₆H₂₂Si₂ 4 CH₃, 2 C₆H₅ Not reported Lower steric hindrance; symmetric substituents
1,2-Dichloro-1,1,2,2-tetramethyldisilane C₄H₁₀Cl₂Si₂ 4 CH₃, 2 Cl Not reported High Cl content; increased reactivity

Notes:

  • Steric Effects : Bulky substituents like tert-butyl (t-Bu) in C₂₈H₄₆Si₂ cause significant bond elongation (2.49 Å) and conformational deviations from staggered arrangements due to steric clashes . The target compound’s methyl and phenyl groups likely induce less strain, but phenyl rings may still restrict rotation around the Si-Si axis.

Physical and Chemical Properties

Molecular Weight and Solubility:

  • This compound : Estimated molecular weight ~315–330 g/mol (based on C₁₇H₂₂ClSi₂).
  • 1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Molecular weight 270.52 g/mol; logP (octanol-water partition coefficient) ≈ 3.0 (indicating moderate hydrophobicity) .
  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane: logP ~2.95 (similar hydrophobicity to non-chlorinated analogs) .

Thermal Stability:

  • Chlorinated disilanes (e.g., C₄H₁₀Cl₂Si₂) are prone to hydrolysis and thermal decomposition due to Si-Cl bond reactivity . The target compound may exhibit similar instability under humid or high-temperature conditions.

Biological Activity

1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane (CAS No. 118851-97-1) is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19ClSi2
  • Molecular Weight : 290.93 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications range from antimicrobial properties to roles in polymer synthesis.

Antimicrobial Activity

Research indicates that silanes can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. In a study assessing the antimicrobial efficacy of various silanes, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Properties

The cytotoxic effects of organosilicon compounds have been analyzed in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Membrane Disruption : The compound may integrate into lipid bilayers of microbial cells leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Similar organosilicon compounds have been shown to generate ROS which can induce oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A comparative study was conducted on various silanes including this compound. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects on human breast cancer (MCF-7) cells:

Concentration (µM)Cell Viability (%)
1080
2560
5030

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane in laboratory settings?

  • Methodological Answer : Synthesis often involves halogenation of disilane precursors using chlorinating agents under inert atmospheres. For example, analogous compounds like 1-chloro-1,1-difluoroethane are synthesized via dehydrohalogenation using strong bases or Lewis acid-catalyzed reactions . Ensure stoichiometric control and monitor reaction progress using gas chromatography (GC) or infrared (IR) spectroscopy to track intermediate formation.

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer : Follow SDS guidelines for chlorinated silanes, including using inert gas-purged storage containers and corrosion-resistant materials. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory. Compatibility checks for storage facilities (e.g., avoiding moisture) are critical to prevent hydrolysis .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) resolves structural details, while gas chromatography-mass spectrometry (GC-MS) confirms purity. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validate results with elemental analysis to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound?

  • Methodological Answer : Apply iterative data triangulation by comparing NMR, IR, and X-ray crystallography results. For example, if ²⁹Si NMR signals conflict with theoretical predictions, re-examine solvent effects or crystal packing influences. Use computational tools (DFT calculations) to model spectral outcomes and identify anomalies .

Q. What are the environmental impacts of this compound, and how can they be assessed?

  • Methodological Answer : Conduct lifecycle analysis (LCA) to evaluate persistence and bioaccumulation potential. Analogous chlorinated compounds (e.g., HCFCs) show ozone depletion potential (ODP), suggesting similar assessments via gas-phase reactivity studies or computational modeling of atmospheric half-lives .

Q. How can the synthesis process be optimized to improve yield and reduce by-products?

  • Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, continuous flow reactors enhance mixing efficiency in halogenation reactions, reducing side products like dichlorinated derivatives. Monitor by-product formation using GC-MS and adjust stoichiometry dynamically .

Q. What strategies ensure methodological rigor and data validity in experimental studies involving this compound?

  • Methodological Answer : Implement triangulation by combining quantitative (e.g., GC purity data) and qualitative (e.g., crystallographic structure) analyses. Use control experiments to isolate variables (e.g., moisture exclusion). Peer review of raw data and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles enhance reproducibility .

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